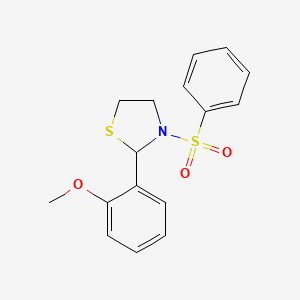![molecular formula C27H26ClN5O3S B2501528 N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 391949-21-6](/img/structure/B2501528.png)
N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various N-substituted acetamide derivatives has been explored in recent studies. For instance, a novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and characterized using a range of spectroscopic techniques, including IR, 1H NMR, 13C NMR, elemental analysis, and chromato-mass-spectrometry . Another study reported the synthesis of a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which involved multiple steps starting from benzoic acid and proceeding through intermediates such as ethyl benzoate, benzohydrazide, and 5-phenyl-1,3,4-Oxadiazol-2-thiol, before finally reacting with various N-alkyl/aryl substituted 2-bromoacetamide .
Molecular Structure Analysis
The molecular structure and vibrational signatures of an antiviral active molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations using density functional theory (DFT) . The study provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers of the molecule. The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, influenced by the substitution of the electronegative chlorine atom .
Chemical Reactions Analysis
The synthesized compounds in the studies were subjected to various biological screenings to determine their potential as anticancer and antimicrobial agents. The 4-arylsulfonyl-1,3-oxazoles demonstrated anticancer activity against different cancer cell lines, with some compounds showing high activity against specific subpanels, such as CNS Cancer and Non-Small Cell Lung Cancer . The N-substituted acetamides exhibited antimicrobial activity against selected microbial species, with certain compounds being highlighted for their potency relative to reference standards .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their spectral characterization and biological activity profiles. The compounds' cytotoxicity and hemolytic activity were assessed, revealing that most compounds had lower toxicity and could be considered for further biological screening, except for one compound with higher cytotoxicity . The pharmacokinetic properties of the antiviral molecule were investigated through adsorption, distribution, metabolism, excretion, and toxicity (ADMET) results, and in-silico docking studies indicated its inhibition activity against a virus .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on similar compounds, such as those involving chlorophenyl groups, triazole derivatives, and sulfanyl acetamides, has focused on their synthesis and characterization. For example, studies on chloroacetanilide herbicides and dichloroacetamide safeners have developed methods for their radiosynthesis at high specific activities, indicating the importance of these processes in tracking the metabolism and mode of action of such compounds (Latli & Casida, 1995). Similarly, the synthesis of 1,3-oxazoles and their anticancer evaluation highlight the potential therapeutic applications of related compounds, showcasing the importance of detailed characterization including IR, NMR spectroscopy, and mass spectrometry (Zyabrev et al., 2022).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer potentials of compounds with core structures similar to the chemical of interest. For instance, new thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities, providing a basis for the development of new treatments (Baviskar et al., 2013). Additionally, triazole derivatives have been studied for their antifungal and antiprotozoal activities, suggesting the versatility of these compounds in addressing various types of infections (Pérez‐Villanueva et al., 2013).
Pharmacological Evaluation
The pharmacological evaluation of related compounds, including their potential for inhibiting cholinesterases, suggests a method for assessing the therapeutic utility of N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide. For instance, studies on N-aryl derivatives of triazole-thioacetamide for cholinesterase inhibition highlight the process of evaluating such compounds for neurodegenerative disease treatments (Riaz et al., 2020).
Propriétés
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O3S/c1-2-36-23-13-11-21(12-14-23)30-26(35)18-37-27-32-31-24(33(27)22-10-6-9-20(28)16-22)17-29-25(34)15-19-7-4-3-5-8-19/h3-14,16H,2,15,17-18H2,1H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSROMCIKAVYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)
![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)
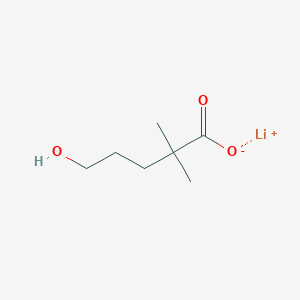
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)
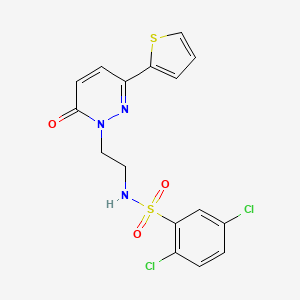
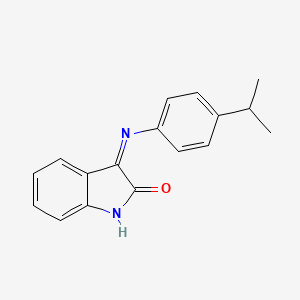
![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)

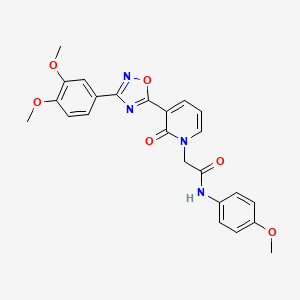
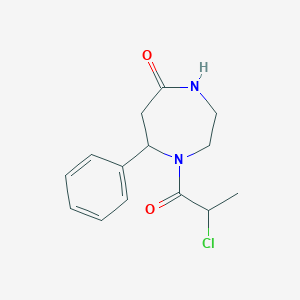

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)
